molecular formula C11H15ClN2 B136557 2-Chloro-4-(piperidin-1-ylmethyl)pyridine CAS No. 146270-01-1

2-Chloro-4-(piperidin-1-ylmethyl)pyridine

Cat. No.: B136557
CAS No.: 146270-01-1
M. Wt: 210.7 g/mol
InChI Key: FCGXHPOYGAGSIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

The safety information for “2-Chloro-4-(piperidin-1-ylmethyl)pyridine” includes several hazard statements: H302, H315, H320, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Comparison with Similar Compounds

2-Chloro-4-(piperidin-1-ylmethyl)pyridine can be compared with other similar compounds, such as:

    2-Chloro-4-(morpholin-4-ylmethyl)pyridine: Similar structure but with a morpholine ring instead of a piperidine ring[][8].

    2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine: Similar structure but with a pyrrolidine ring instead of a piperidine ring[][8].

    2-Chloro-4-(piperazin-1-ylmethyl)pyridine: Similar structure but with a piperazine ring instead of a piperidine ring[][8].

These compounds share structural similarities but differ in their chemical and biological properties due to the variations in the substituent rings[8][8]. The unique combination of the chloro group and the piperidin-1-ylmethyl group in this compound contributes to its distinct reactivity and applications[8][8].

Properties

IUPAC Name

2-chloro-4-(piperidin-1-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2/c12-11-8-10(4-5-13-11)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGXHPOYGAGSIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431843
Record name 2-Chloro-4-[(piperidin-1-yl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146270-01-1
Record name 2-Chloro-4-[(piperidin-1-yl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine and why is its synthesis important?

A1: this compound serves as a key intermediate in the synthesis of lafutidine []. Lafutidine is a pharmaceutical compound with gastroprotective properties. Developing efficient synthetic routes for important pharmaceutical intermediates like this compound is crucial for cost-effective drug production.

Q2: Can you describe the synthetic route for this compound as detailed in the research?

A2: The synthesis [] begins with 2-amino-4-methylpyridine. It undergoes a two-step chlorination: first with CuCl/HCl, then with sulfuryl chloride. This yields 2-chloro-4-(chloromethyl)pyridine. Finally, condensation with piperidine in DMF produces this compound. The overall yield for this synthesis is approximately 62%.

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